5,6-Dichlorogramine

Descripción general

Descripción

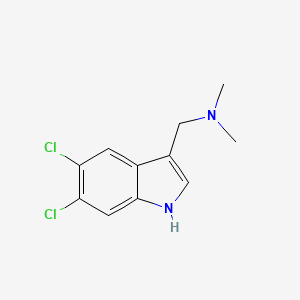

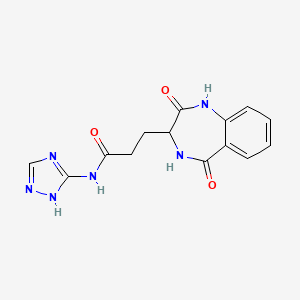

5,6-Dichlorogramine: is a synthetic derivative of the natural alkaloid gramine. It is known for its potent antifouling activity against marine organisms such as barnacle larvae and mussels . The compound has gained attention due to its low toxicity and effectiveness in preventing biofouling, making it a promising candidate for environmentally friendly antifouling coatings .

Mecanismo De Acción

Target of Action

5,6-Dichlorogramine is a derivative of the natural alkaloid gramine . Gramine is known for its diverse biological activities, including antiviral, antibacterial, antifungal, anti-inflammatory, and antitumor activities . .

Mode of Action

It’s known that gramine-based molecules, including this compound, have shown significant biological activities . .

Biochemical Pathways

Gramine, from which this compound is derived, is known to play a vital role in amino acid metabolism . It’s plausible that this compound may also influence similar biochemical pathways.

Result of Action

It’s known that gramine-based molecules have diverse biological activities . It’s plausible that this compound may have similar effects at the molecular and cellular levels.

Action Environment

It’s known that gramine is usually expressed in plants and algae as a defensive mechanism , suggesting that environmental factors may play a role in the action of gramine-based molecules like this compound.

Análisis Bioquímico

Biochemical Properties

It is known that it has a molecular weight of 243.14

Cellular Effects

5,6-Dichlorogramine has been shown to inhibit the growth of certain harmful algae, such as Prymnesium parvum . It also appears to have a protective effect on cells, as demonstrated in studies involving HEK 293 cells

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichlorogramine typically involves the chlorination of gramine. The process begins with the preparation of gramine, which is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dichlorogramine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove chlorine atoms or to form other reduced derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as chlorinated oxides.

Reduction Products: Reduced derivatives with fewer chlorine atoms.

Aplicaciones Científicas De Investigación

5,6-Dichlorogramine has diverse applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other indole derivatives and as a reagent in organic synthesis.

Biology: Studied for its antifouling properties and its effects on marine organisms.

Medicine: Investigated for its potential antiviral, antibacterial, and antifungal activities.

Industry: Utilized in the development of antifouling coatings for marine vessels and structures.

Comparación Con Compuestos Similares

Gramine: The parent compound, known for its biological activities.

2,5,6-Tribromo-1-methylgramine: Another derivative with potent antifouling activity.

5-Chloro-2-methylgramine: A related compound with similar properties.

Uniqueness of 5,6-Dichlorogramine: this compound stands out due to its balanced combination of high antifouling activity and low toxicity. This makes it a more environmentally friendly option compared to other antifouling agents, which often have higher toxicity levels .

Propiedades

IUPAC Name |

1-(5,6-dichloro-1H-indol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2/c1-15(2)6-7-5-14-11-4-10(13)9(12)3-8(7)11/h3-5,14H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSKXEVWJSTQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=CC(=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis(benzo[d]oxazol-2-yl)benzene](/img/structure/B2806524.png)

![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2806526.png)

![3-(2,4-dimethylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2806528.png)

![3-[(4-Methoxy-4-methylpiperidin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2806529.png)

![N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2806532.png)

![methyl 4-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2806538.png)

![1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)

![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-{[2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2806542.png)